molecular formula C7H9Cl2N3 B8397588 3,5-Dichloro-4-(1-methylethylamino)pyridazine

3,5-Dichloro-4-(1-methylethylamino)pyridazine

Cat. No. B8397588
M. Wt: 206.07 g/mol
InChI Key: MKPOITMLUCYPMN-UHFFFAOYSA-N
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Patent
US05563142

Procedure details

A solution of 3,4,5-trichloropyridazine (9.2 g) and isopropylamine (16.5 g) in toluene (25 ml) is refluxed for 18 hr. Excess isopropylamine is removed by atmospheric distillation. The residual solution is cooled and diluted with dichloromethane and aqueous sodium hydroxide solution (5%). The phases are separated. The organic phase is washed with water and then with saline. The organic phase is dried over sodium sulfate and concentrated under reduced pressure to give a liquid which containes a mixture of isomeric products. The isomers are separated by flash chromatography on silica gel eluting with ether/hexane (30/70). The appropriate fractions are pooled and concentrated to give the desired isomer, NMR (CDCl3) 1.33, 4.59, 4.87 and 8.60δ; CMR (CDCl3) 24.2, 46.4, 117.1, 139.3, 145.5 and 151.3δ.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1Cl.[CH:10]([NH2:13])([CH3:12])[CH3:11]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[N:3]=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1[NH:13][CH:10]([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
ClC=1N=NC=C(C1Cl)Cl
Name
Quantity
16.5 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess isopropylamine is removed by atmospheric distillation
TEMPERATURE
Type
TEMPERATURE
Details
The residual solution is cooled
ADDITION
Type
ADDITION
Details
diluted with dichloromethane and aqueous sodium hydroxide solution (5%)
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a liquid which
ADDITION
Type
ADDITION
Details
a mixture of isomeric products
CUSTOM
Type
CUSTOM
Details
The isomers are separated by flash chromatography on silica gel eluting with ether/hexane (30/70)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the desired isomer, NMR (CDCl3) 1.33, 4.59, 4.87 and 8

Outcomes

Product
Name
Type
Smiles
ClC=1N=NC=C(C1NC(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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